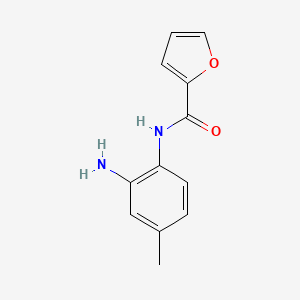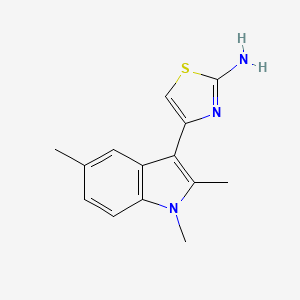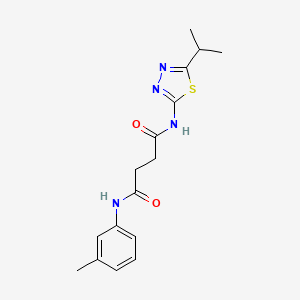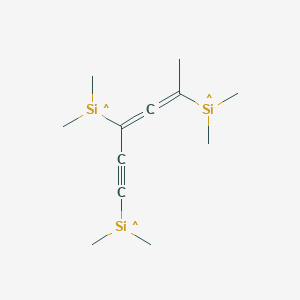
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple bonds and a silane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- typically involves multiple steps, including the formation of the silane core and the addition of the pentadien-4-yne groups. The reaction conditions often require precise control of temperature and pressure to ensure the correct formation of bonds and to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of specialized reactors and catalysts to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., oxygen, ozone), reducing agents (e.g., hydrogen, lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound.
Applications De Recherche Scientifique
Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological systems, including as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- include other silane derivatives with multiple bonds and complex structures. Examples include:
- Silane, (1-methyl-1,2-butadien-4-yne-1,3,5-triyl)tris*dimethyl-
- Silane, (1-methyl-1,2-hexadien-4-yne-1,3,5-triyl)tris*dimethyl-
Uniqueness
What sets Silane, (1-methyl-1,2-pentadien-4-yne-1,3,5-triyl)tris*dimethyl- apart from similar compounds is its specific arrangement of bonds and functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H21Si3 |
|---|---|
Poids moléculaire |
249.55 g/mol |
InChI |
InChI=1S/C12H21Si3/c1-11(14(4)5)10-12(15(6)7)8-9-13(2)3/h1-7H3 |
Clé InChI |
FQSIWJKVJDCDIU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(C#C[Si](C)C)[Si](C)C)[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B14156440.png)
![3-[(heptafluoropropyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B14156448.png)

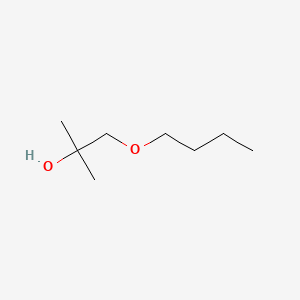
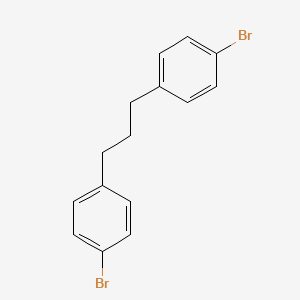
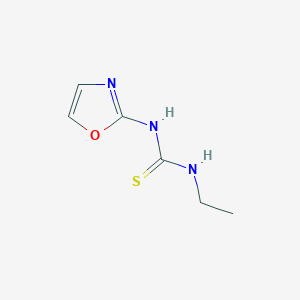
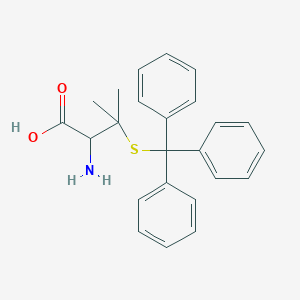
![cyclo[DL-Dab-DL-Phe-DL-Leu-DL-Dab-DL-Val-DL-Leu-DL-Ser-ObAla(3-sBu)-DL-Dab-DL-Val]](/img/structure/B14156473.png)
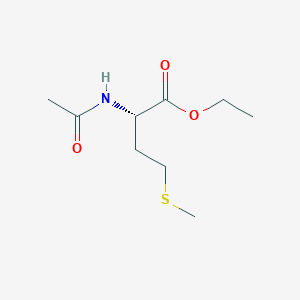
![1-[2-[1-(carboxymethyl)cyclopentyl]acetyl]piperidine-4-carboxylic Acid](/img/structure/B14156487.png)
